molecular formula C7H10BNO2 B3162302 (3-(Methylamino)phenyl)boronic acid CAS No. 877064-60-3

(3-(Methylamino)phenyl)boronic acid

Cat. No.: B3162302
CAS No.: 877064-60-3
M. Wt: 150.97 g/mol
InChI Key: JDTIGLTXSGPNFH-UHFFFAOYSA-N
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Description

(3-(Methylamino)phenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a methylamino group at the meta position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, due to its ability to form stable carbon-boron bonds.

Mechanism of Action

Target of Action

(3-(Methylamino)phenyl)boronic acid, also known as [3-(METHYLAMINO)PHENYL]BORONIC ACID, is a boronic acid derivative. Boronic acids and their esters are highly valuable building blocks in organic synthesis

Mode of Action

The compound is involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in various biochemical transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . It is also used in the protodeboronation of pinacol boronic esters, a valuable but underdeveloped transformation . This process allows for formal anti-Markovnikov alkene hydromethylation .

Pharmacokinetics

It is known that boronic acids and their esters are only marginally stable in water . The rate of hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Result of Action

The compound’s action results in the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is a key step in the synthesis of many complex organic compounds . The protodeboronation of pinacol boronic esters utilizing a radical approach has also been reported .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability can be affected by air and moisture . The rate of hydrolysis of some phenylboronic pinacol esters is also influenced by pH, with the reaction rate considerably accelerated at physiological pH .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Methylamino)phenyl)boronic acid typically involves the reaction of 3-bromoaniline with trimethyl borate in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed borylation process, followed by hydrolysis to yield the desired boronic acid .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions: (3-(Methylamino)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Phenylboronic acid
  • 3-Aminophenylboronic acid
  • 4-Vinylphenylboronic acid

Comparison: (3-(Methylamino)phenyl)boronic acid is unique due to the presence of the methylamino group, which can influence its reactivity and interactions in chemical reactions. Compared to phenylboronic acid, it offers additional functionalization possibilities, making it more versatile in certain applications .

Properties

IUPAC Name

(3-amino-2-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,10-11H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTIGLTXSGPNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)N)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20725980
Record name (3-Amino-2-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877064-60-3
Record name (3-Amino-2-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

166 mL (0.242 mol, 1.2 eq) of 1.6 M methyllithium in diethyl ether are added to a solution cooled to −70° C. of 37.6 g (0.202 mol, 1 eq) of 3-bromo-N-methylaniline (prepared in Example 7c) in 300 ml of tetrahydrofuran. The reaction medium is stirred at −70° C. for one hour and 306 mL (0.444 mol, 2.2 eq) of 1.5 M tert-butyllithium in diethyl ether are then added. The reaction medium is stirred at −70° C. for 45 minutes and 103.5 mL (0.808 mol, 4 eq) of trimethyl borate are then added. The reaction medium is stirred at room temperature for one hour and then hydrolyzed by addition of ice, acidified with 1 L of 2N hydrochloric acid and extracted with ethyl acetate. The organic phases are combined, washed with water and dried over magnesium sulfate. The solvent is evaporated off and 4.2 g (14%) of 3-(methylamino)phenylboronic acid are obtained. The aqueous phase is basified and extracted with ethyl acetate. The organic phases are combined, washed with water and dried over magnesium sulfate. The solvent is evaporated off and the residue is chromatographed on silica gel (8/2 heptane/ethyl acetate). 3.4 g (11%) of 3-(methylamino)phenylboronic acid are obtained.
Quantity
166 mL
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reactant
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300 mL
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103.5 mL
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Reaction Step Four
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1 L
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Reaction Step Five
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3-(methylamino)phenylboronic acid
Yield
14%

Synthesis routes and methods II

Procedure details

37.6 g (202 mmol, 1 eq) of (3-bromophenyl)methylamine (obtained as in 1c) are dissolved in 300 ml of tetrahydrofuran. The reaction mixture is cooled to −70° C., and 166 mL (242 mmol, 1.2 eq) of 1.5 M methyllithium are then added slowly while maintaining the temperature at −70° C. The reaction mixture is stirred for 1 hour at −70° C. 306 mL (444 mmol, 2.2 eq) of 1.46 M tert-butyllithium are added while maintaining the temperature at −70° C. The reaction mixture is stirred for 45 minutes at −70° C. 103.5 mL (808 mmol, 4 eq) of trimethyl borate are added at −65° C., and the reaction mixture is then warmed to room temperature. The reaction is stopped by addition of 1 L of 1N hydrochloric acid. The pH is adjusted to 5 and the reaction medium is then extracted with n-butanol. The organic phases are combined and dried over sodium sulfate. The solvents are evaporated off and the residue is then chromatographed on silica gel (70/30 heptane/ethyl acetate). 11.3 g of N-methyl-3-aminophenylboronic acid are obtained. Yield=40%
Quantity
37.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
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166 mL
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reactant
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306 mL
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reactant
Reaction Step Three
Quantity
103.5 mL
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reactant
Reaction Step Four
Quantity
1 L
Type
reactant
Reaction Step Five
Name
N-methyl-3-aminophenylboronic acid
Yield
40%

Synthesis routes and methods III

Procedure details

161 mL (242 mmol) of 1.5M methyllithium in diethyl ether are added dropwise to a solution precooled to −78° C. of 37.6 g (202 mmol) of (3-bromophenyl)methylamine (prepared according to Example 24f) in 300 mL of tetrahydrofuran. After stirring for 1 hour at −78° C., 261 mL (444 mmol) of a 1.7M solution of tert-butyllithium in pentane are added dropwise and the medium is again stirred at −78° C. for 1 hour. At −65° C., 103.5 mL (808 mmol) of trimethyl borate are added dropwise and the reaction medium is then stirred, while allowing the temperature to rise to room temperature over 1 hour. After addition of ice, the reaction medium is extracted with a 1/1 heptane/ethyl acetate mixture and then with 1-butanol. The organic phases are combined, washed with water, dried over magnesium sulfate, filtered and evaporated; 11 g (40%) of 3-methylaminophenylboronic acid are obtained.
Quantity
161 mL
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Reaction Step One
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300 mL
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103.5 mL
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3-methylaminophenylboronic acid
Yield
40%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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